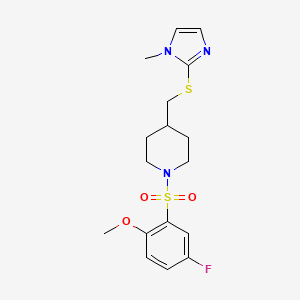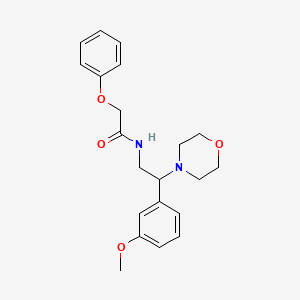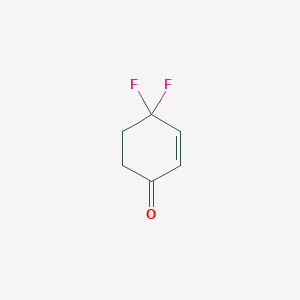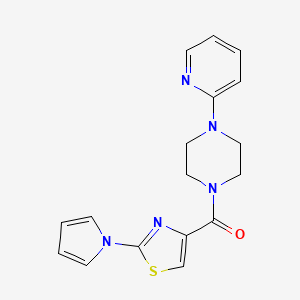![molecular formula C13H11N3O2 B2706662 3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 941868-32-2](/img/structure/B2706662.png)
3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a tetrahydroquinazolinone derivative that has shown promising results in the treatment of various diseases, including cancer and inflammation.
Applications De Recherche Scientifique
Synthesis and Characterization
A novel synthesis and characterization of related 1,2,3,4-tetrahydroquinazoline compounds have been documented, showcasing their potential in forming complexes with metals such as cobalt. These complexes are characterized using various spectral methods, including FT-IR, NMR, UV-Vis, mass spectroscopy, elemental analysis, magnetic susceptibility, molar conductivity, and thermal analysis techniques. The significance of these compounds extends into coordination chemistry, where their ability to form complexes with transition metals opens up potential applications in catalysis and materials science (Mutlu et al., 2012).
Catalysis and Green Chemistry
In the realm of green chemistry, the compound's structural relatives have been employed in catalysis, exemplified by the Lewis acid-promoted cycloaddition reactions. These reactions utilize environmentally benign solvents like PEG-400, highlighting the compound's utility in sustainable chemical processes (Kouznetsov et al., 2008).
Pharmaceutical and Biological Activity
Related structures have shown promising activity in pharmaceutical research, particularly in antitubercular studies. Analogues derived from similar chemical scaffolds have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents (Kantevari et al., 2011).
Chemical Transformations and Synthetic Applications
The Povarov reaction, a key synthetic route for tetrahydroquinoline derivatives, highlights the compound's relevance in organic synthesis. This reaction facilitates the construction of complex heterocyclic structures, which are foundational in many natural products and pharmaceuticals. Such synthetic strategies underscore the importance of these compounds in the development of new materials and active pharmaceutical ingredients (Zubkov et al., 2010).
Mécanisme D'action
Target of Action
The compound “3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one” is a complex molecule that contains a furan ring and a tetrahydroquinazolinone ring. Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, quinazolinone derivatives are known for their wide range of biological activities . .
Mode of Action
Without specific studies on “this compound”, it’s challenging to determine its exact mode of action. Many furan and quinazolinone derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Furan and quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Based on the known activities of similar compounds, it could potentially have antiviral, anti-inflammatory, anticancer, or antimicrobial effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-[(Furan-2-yl)methyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one are not fully understood yet. It is known that furan derivatives have taken on a special position in the realm of medicinal chemistry . They have been found to exhibit a wide range of advantageous biological and pharmacological characteristics .
Cellular Effects
The cellular effects of this compound are currently under investigation. It is known that furan-containing compounds can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood yet. It is known that furan derivatives can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully understood yet. It is known that furan derivatives can exhibit various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not fully understood yet. It is known that furan derivatives can exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully understood yet. It is known that furan derivatives can interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully understood yet. It is known that furan derivatives can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully understood yet. It is known that furan derivatives can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
4-amino-3-(furan-2-ylmethyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-12-10-5-1-2-6-11(10)15-13(17)16(12)8-9-4-3-7-18-9/h1-7H,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELMBCYPYNOPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N(C(=O)N=C2C=C1)CC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)


![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2706586.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)
![N'-(3-chloro-4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2706592.png)
![2-(benzo[d]isoxazol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2706593.png)

![7-Fluoro-3-[2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2706596.png)


